molecular formula C16H12N4O2 B4029811 N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide

N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B4029811
M. Wt: 292.29 g/mol
InChI Key: PNANUNSAOKCWMB-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide is a compound that combines the structural features of both triazole and xanthene. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Xanthenes, on the other hand, are widely used in dyes and fluorescent materials due to their excellent photophysical properties . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide typically involves the formation of the triazole ring followed by its attachment to the xanthene moiety. This reaction can be catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles under mild conditions . For the xanthene part, the synthesis often involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions .

Industrial Production Methods

Industrial production of such compounds may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles like amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-15(19-16-17-9-18-20-16)14-10-5-1-3-7-12(10)22-13-8-4-2-6-11(13)14/h1-9,14H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANUNSAOKCWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide
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N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide
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N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide
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N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide
Reactant of Route 6
N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide

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